molecular formula C13H20N2O2 B042683 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate CAS No. 1070660-34-2

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

Cat. No. B042683
M. Wt: 236.31 g/mol
InChI Key: UBMYZKQTEJHAKE-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of this compound involves directed ortho-metallation methodology. It has been elaborated in the context of generating labeled variants for investigational drugs aimed at treating Alzheimer's disease. The synthesis process begins with 3-hydroxyacetophenone and involves classical diastereomeric salt formation and fractional crystallization, leading to the desired compound's formation (Ciszewska et al., 1997).

Molecular Structure Analysis

Studies combining experimental and theoretical approaches (Density Functional Theory (DFT) and Atoms in Molecules (AIM)) have provided insights into the molecular structure, spectroscopic properties, and various intra- and intermolecular interactions. These analyses reveal the compound's dimer formation in the solid state through intermolecular hydrogen bonding and the strength of these interactions, indicating the molecule's stability and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through its interactions with other chemical entities. For instance, triorganotin cations stabilized by intramolecular SnN coordination demonstrate the compound's ability to engage in complex chemical reactions, revealing its versatile chemical behavior and potential for forming stable complexes (Koten et al., 1978).

Physical Properties Analysis

The compound's synthesis, particularly when labeled with tritium, deuterium, and carbon-14, involves processes that highlight its physical properties such as solubility, dissociation in water, and electrolytic behavior. These properties are critical for its application in various research and industrial processes (Ciszewska et al., 1997).

Chemical Properties Analysis

Detailed studies on the compound's chemical properties, including its antileukemic activity and lack of significant antibacterial activity, underscore its specificity and potential therapeutic applications. These studies also contribute to understanding its broader chemical behavior and reactivity profile (Anderson & Halat, 1979).

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is identified as a low-level contaminant in many fermented foods and beverages, with its levels varying from ng/L to mg/L. It is recognized for its genotoxic and carcinogenic effects across various species. Ethyl carbamate's formation mechanisms include reactions from urea and proteins like citrulline during fermentation or from cyanide via precursors like cyanate. The study highlights various detection methods and prevention strategies to reduce EC levels in food and beverages, demonstrating a critical focus on ensuring food safety and reducing health risks associated with EC consumption (Weber & Sharypov, 2009).

Carcinogenicity and Toxicity of Urethane

Urethane, a primary N-phenyl carbamate, has been explored for its carcinogenic and toxic effects. Initially investigated for its potential as a chemotherapeutic agent, urethane has shown a significant influence on inducing various types of neoplasms in animal models. Its absorption through the skin and the subsequent carcinogenic effect, presumably through an oncogenic intermediate formed in the blood, underscore the compound's hazardous nature. This research underscores the importance of safety precautions when using urethane in laboratory settings (Field & Lang, 1988).

Regulation of Dietary Supplements and Adulteration Issues

This review discusses the regulatory framework of the US FDA concerning dietary supplements, highlighting the challenges related to safety, quality control, misbranding, and adulteration. It specifically examines the presence of naturally occurring and synthetic phenethylamines (PEAs) in dietary supplements. Regulatory actions against manufacturers for adulteration with substances like 1,3-dimethylamine illustrate the complexity of ensuring product safety and compliance with legal standards (Pawar & Grundel, 2017).

Mechanisms of Ethyl Carbamate Formation and Reduction Strategies

A comprehensive review of the mechanisms underlying ethyl carbamate formation in alcoholic beverages and strategies to mitigate its content highlights the critical need for accurate determination methods. The focus on sample preparation technologies reflects the ongoing efforts to ensure the safety of alcoholic beverages by minimizing the levels of this carcinogen (Zhao Gong-ling, 2009).

Safety And Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS)1. However, the specific hazards are not detailed in the search results.


Future Directions

This compound is a versatile material used in scientific research, including drug synthesis, catalyst development, and molecular imaging2. Its future applications will likely continue in these areas.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMYZKQTEJHAKE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

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